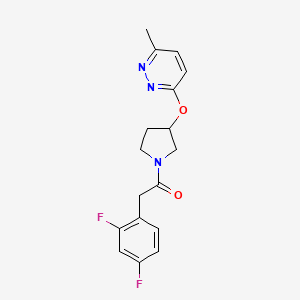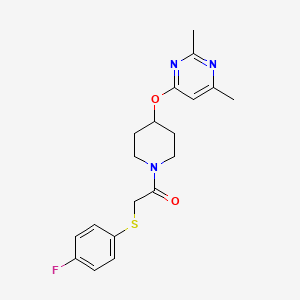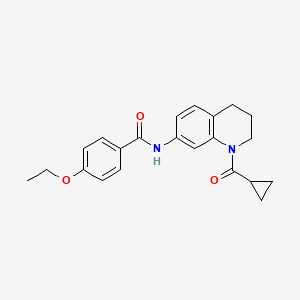
2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2,3-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents used include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Ethanamine Group: The resulting oxadiazole intermediate is then reacted with ethylenediamine or a similar amine under basic conditions to introduce the ethanamine group.
Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring or the ethanamine group.
Substitution: Alkylated or acylated derivatives of the ethanamine group.
科学的研究の応用
2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to dopamine receptors, affecting neurotransmitter release and signal transduction.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with similar structural features.
2,3-Dimethoxybenzoic Acid: A precursor in the synthesis of various oxadiazole derivatives.
5-Bromo-2,3-dimethoxyphenyl-1,2,4-oxadiazole: A related compound with potential anti-Parkinson’s activity.
Uniqueness
2-(5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is unique due to its specific combination of the oxadiazole ring and the ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-5-3-4-8(11(9)17-2)12-14-10(6-7-13)15-18-12;/h3-5H,6-7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXUIYOGGOUJNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=NO2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B2385378.png)

![10-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2385381.png)


![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide](/img/structure/B2385385.png)




![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2385395.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)
